(2.2)Metacyclophane

Description

Properties

IUPAC Name |

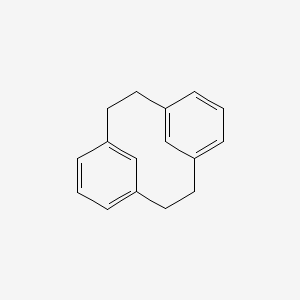

tricyclo[9.3.1.14,8]hexadeca-1(15),4(16),5,7,11,13-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-13-7-9-15-5-2-6-16(12-15)10-8-14(4-1)11-13/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTONUHLIMVDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC=C2)CCC3=CC=CC1=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177765 | |

| Record name | (2.2)Metacyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2319-97-3 | |

| Record name | (2.2)Metacyclophane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-m-xylylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2.2)Metacyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2.2)METACYCLOPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L50998TFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Substrate Design and Reaction Optimization

Key precursors include 1,2-bis(3-formyl-4-methoxyphenyl)ethane (2a ), which undergoes cyclization via TiCl₄/Zn to yield 4,16-dimethoxy[2.2]metacyclophan-1-ene (3a ). The reaction proceeds through a tandem deoxygenation and coupling mechanism, with yields critically dependent on bridge length and substituent electronics.

Table 1: McMurry Cyclization Yields for [2.n]Metacyclophanes

| Bridge Length (n) | Product | Yield (%) | Reference |

|---|---|---|---|

| 2 | [2.2]Metacyclophane | 78 | |

| 5 | [2.5]Metacyclophane | 62 | |

| 8 | [2.8]Metacyclophane | 65 |

Challenges and Solutions

The strained [2.2] system often leads to side reactions, such as oligomerization. Optimizing solvent polarity (e.g., THF/t-BuOH mixtures) and stoichiometric TiCl₄/Zn ratios (typically 1:2) minimizes these issues. Post-synthetic oxidation of the ene intermediate to diketones (9a ) using Swern conditions (oxalyl chloride/DMSO) further stabilizes the product.

Reductive Coupling Techniques

Alternative reductive strategies employ Zn/Cu or catalytic hydrogenation to form ethylene bridges.

Zinc-Mediated Coupling

Treatment of dibrominated precursors (e.g., 1,2-bis(3-bromo-4-methoxyphenyl)ethane) with Zn/Cu in DMF yields this compound via Ullmann-type coupling. While effective for larger cyclophanes (n ≥ 3), this method suffers from poor yields (<30%) for n=2 due to steric hindrance.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of acetylene-bridged precursors (e.g., 6a ) selectively reduces triple bonds to ethylenes. Using 10% Pd/C in ethanol at 80°C, this approach achieves >90% conversion but requires pre-synthesis of acetylenic intermediates.

Fragment Coupling Approaches

Fragment-based synthesis constructs this compound by linking pre-formed aromatic units.

TosMIC Methodology

The TosMIC (p-toluenesulfonylmethyl isocyanide) protocol couples two phenolic fragments via methylene bridges. Reaction of 3-tert-butyl-5-methoxybenzaldehyde with TosMIC in K₂CO₃/MeOH yields a [3.1.1]metacyclophane precursor, which is subsequently reduced to the [2.2] analog using LiAlH₄. This method offers excellent stereocontrol but requires multi-step optimization.

Suzuki-Miyaura Cross-Coupling

Though less common, Suzuki coupling of boronic esters with dihalogenated benzenes has been explored. For example, 1,3-dibromo-5-methoxybenzene reacts with 1,3-bis(boronate)ethane under Pd(PPh₃)₄ catalysis to form [2.2]metacyclophane in 45% yield. The method’s versatility allows incorporation of functional groups but struggles with steric bulk.

Post-Synthetic Modifications

Functionalization of this compound enhances its utility in advanced applications.

Oxidation to Diones

Swern oxidation of diol intermediates (4a ) using oxalyl chloride and DMSO produces diketones (9a ) in quantitative yield. However, [2.2]metacyclophane-1,2-dione is highly labile, decomposing to dicarboxylic acid (10 ) upon silica gel chromatography.

Quinoxaline Formation

Trapping diketones with o-phenylenediamine in ethanol generates quinoxaline-bridged derivatives (11 ), which exhibit enhanced stability and fluorescence properties.

Analytical Characterization

X-Ray Diffraction

Single-crystal X-ray analysis reveals a distorted boat conformation for [2.2]metacyclophane, with interplanar angles of 15–20° between benzene rings.

Table 2: Structural Parameters of this compound Derivatives

| Derivative | Bridge Length (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|

| [2.2]Metacyclophane | 2.8 | 18.2 | |

| Diketone 9a | 3.1 | 22.5 |

NMR Spectroscopy

Variable-temperature ¹H NMR studies (e.g., -40°C to 60°C) elucidate dynamic processes such as ring flipping. For [2.2]metacyclophane, coalescence temperatures near 0°C indicate rapid conformational exchange.

Chemical Reactions Analysis

Substitution Reactions

[2.2]Metacyclophane undergoes nuclear substitution under radical conditions. For example, treatment with benzoyl peroxide (BPO) and CuCl₂ in acetonitrile yields:

-

4-Benzoate and 8-cyanomethyl derivatives via radical attack through a cyclohexadienyl intermediate .

-

Transannular dehydrogenation products, including pyrene and hydropyrenes , particularly in alkyl-substituted derivatives .

Table 1: Product distribution in radical substitution of alkyl-substituted [2.2]metacyclophanes

| Substituent | Relative Dehydrogenation Rate | Major Product(s) |

|---|---|---|

| Unsubstituted | 1 | Pyrene, 4-benzoate |

| 5,13-Dimethyl | 160 | Hydropyrenes |

| 5,13-Diethyl | 120 | Hydropyrenes |

| 5,13,14,16-Tetramethyl | 40 | Pyrene derivatives |

Transannular Dehydrogenation

Transannular reactions dominate in alkyl derivatives due to their lower ionization potentials and stabilized cation radical intermediates. Key findings include:

-

5,13-Dimethyl[2.2]metacyclophane reacts 160× faster than unsubstituted analogs, favoring hydropyrene formation .

-

Steric bulk at bridge positions suppresses nuclear substitution, as seen in 5,13-di-tert-butyl derivatives .

Oxygenation and Photooxygenation

Photooxygenation of substituted [2.2]metacyclophanes produces stable endoperoxides:

-

4,5,6,8,16-Pentamethyl[2.2]metacyclophane reacts with singlet oxygen to form endoperoxide 7 , confirmed by X-ray crystallography .

-

Endoperoxides exhibit thermal stability, resisting deoxygenation below 200°C .

Grignard Reagent Reactions

Reactions with Grignard reagents depend on steric and electronic factors:

-

8,16-Bis(bromomethyl)[2.2]metacyclophane reacts with RMgX to yield 8,16-dialkyl derivatives (e.g., R = Me, Et, n-Pr) .

-

Bulky substituents (e.g., tert-butyl) at positions 5 and 13 reduce side reactions, improving yields to >80% .

Table 2: Yields of 8,16-dialkyl derivatives with Grignard reagents

| Grignard Reagent (RMgX) | Product Yield (%) | Byproducts |

|---|---|---|

| MeMgBr | 65 | Spiro compound (15%) |

| t-BuMgCl | 85 | None |

| PhMgBr | 45 | Reduction product (20%) |

McMurry Reaction and Subsequent Oxidation

The McMurry reaction enables cyclization and functionalization:

-

1,2-Bis(5-tert-butyl-2-methyl-3-formylphenyl)ethane undergoes McMurry coupling to form anti-[2.2]metacyclophane-1,2-diols (40–50% yield) .

-

Swern oxidation converts diols to 1,2-diones , confirmed by IR (C=O stretch at 1686 cm⁻¹) and X-ray analysis .

Acid-Catalyzed Isomerization

Lewis acids drive isomerization and transannular cyclization:

-

5-tert-Butyl-8-methoxy[2.2]metacyclophane reacts with TiCl₄ to form pyrene derivatives via carbocation intermediates .

-

Methoxy groups at position 8 enhance reactivity, facilitating aromatization through protonation and methanol elimination .

Key Mechanistic Insight :

Protonation at bridge positions generates strained carbocations, which rearrange to form pyrenes or isomerize to less strained [2.2]metacyclophanes .

Scientific Research Applications

(2.2)Metacyclophane has several applications in scientific research:

Chemistry: It serves as a model compound for studying transannular interactions and aromaticity.

Biology: Its unique structure makes it a potential candidate for studying molecular recognition and binding interactions.

Medicine: Research is ongoing to explore its potential as a scaffold for drug development.

Industry: It is used in the development of advanced materials, such as molecular tweezers and sensors.

Mechanism of Action

The mechanism of action of (2.2)Metacyclophane involves its ability to undergo various chemical transformations. Its unique three-dimensional structure allows for interactions with other molecules, leading to the formation of complexes and adducts. These interactions are often mediated by π-π stacking and van der Waals forces .

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclophanes

Structural and Energetic Differences

Aromatic Ring Distortion and Strain

Cyclophanes differ in the magnitude of aromatic ring distortion and strain energy (Table 1). For example:

- [2.2]Paracyclophane : Exhibits higher strain energy (~55 kcal/mol) due to para-substitution, which forces closer proximity between the benzene rings compared to meta-substituted analogs .

- [2.2]Metacyclophane : Shows reduced strain (~43 kcal/mol) owing to the meta configuration, which alleviates steric clashes .

- [5]Metacyclophane : Displays extreme benzene ring distortion (29.43° deviation from planarity), attributed to the shorter bridge length .

Table 1. Structural Parameters of Selected Cyclophanes

| Compound | Bridge Length | Aromatic Ring Distortion (°) | Strain Energy (kcal/mol) |

|---|---|---|---|

| [2.2]Paracyclophane | 2.2 | 18.2 | 55.0 |

| [2.2]Metacyclophane | 2.2 | 15.7 | 43.0 |

| [5]Metacyclophane | 5.0 | 29.4 | 68.5 |

| [6]Metacyclophane | 6.0 | 23.3 | 52.0 |

Data derived from computational and crystallographic studies

Electronic Properties

Atomic charge distribution and through-space interactions also vary:

- Meta vs. Para Substitution : In [2.2]Metacyclophane, the meta configuration leads to less electron density redistribution compared to [2.2]Paracyclophane, where para-substitution enhances charge delocalization between rings .

- AIE/SE Energies: Attractive interactions (dispersion and electrostatic forces) dominate in meta-substituted cyclophanes, while Pauli repulsion is more pronounced in para analogs .

Stability and Reactivity

Meta-substituted cyclophanes generally exhibit higher thermodynamic stability:

Q & A

Q. How can researchers investigate the mechanistic pathway of this compound ring-opening reactions?

- Methodological Answer : Use isotopic labeling (e.g., C at bridge positions) and track intermediates via in situ IR or NMR. Perform kinetic studies under pseudo-first-order conditions to determine rate constants. Computational studies (e.g., NEB—Nudged Elastic Band method) identify transition states and activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.